2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
CAS No.: 58268-70-5
Cat. No.: VC17003015
Molecular Formula: C17H15BrN2
Molecular Weight: 327.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58268-70-5 |
|---|---|
| Molecular Formula | C17H15BrN2 |
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | (Z)-2-(2-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C17H15BrN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+ |
| Standard InChI Key | NSDDBKANKHHKED-SDNWHVSQSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Br |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Br |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises two phenyl rings: a 2-bromophenyl group and a 4-(dimethylamino)phenyl group, connected via an acrylonitrile bridge. The nitrile (-C≡N) group at the α-position relative to the double bond introduces significant polarity, influencing reactivity and intermolecular interactions.
Stereoisomerism
Two stereoisomers are documented:
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(E)-Isomer (CAS 58268-70-5): The bromophenyl and dimethylaminophenyl groups occupy trans positions relative to the double bond.
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(Z)-Isomer (CAS 1361504-06-4): These groups adopt a cis configuration.
Table 1: Comparative Properties of Stereoisomers
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| CAS Number | 58268-70-5 | 1361504-06-4 |
| IUPAC Name | (E)-2-(2-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | (Z)-2-(2-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
| SMILES | CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Br | CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Br |
| Stability | Higher thermal stability | Prone to isomerization |
Synthetic Methodologies
Knoevenagel Condensation
The (E)-isomer is synthesized via Knoevenagel condensation between 2-bromophenylacetonitrile and 4-(dimethylamino)benzaldehyde. Reaction conditions include:
Example Procedure
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Dissolve 4-(dimethylamino)benzaldehyde (1.49 g, 0.01 mol) and 2-bromophenylacetonitrile (1.99 g, 0.01 mol) in 30 mL ethanol.
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Add 10 mL 5% KOH dropwise under stirring.
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Maintain at 0–5°C for 1 hour, yielding a yellow precipitate.
Yield: >95%.
Stereoselective Synthesis of (Z)-Isomer
The (Z)-isomer is obtained using nickel-catalyzed cross-coupling or photoisomerization of the (E)-isomer. Key parameters:
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Catalyst: NiCl₂(dppe) enhances stereochemical control.
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Light Source: UV irradiation (λ = 254 nm) induces cis-trans isomerization.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
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Nitrile Stretch: Sharp absorption at 2221 cm⁻¹.
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Aromatic C-H: Peaks at 3020–3080 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR)
Table 2: ¹H NMR Data (DMSO-d₆, δ ppm)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| N(CH₃)₂ | 2.98 | Singlet | 6H |
| Aromatic H (ortho to N) | 6.77 | Doublet | 2H |
| CH=C (trans) | 7.56 | Doublet | 1H |
| Aromatic H (bromophenyl) | 7.50–8.02 | Multiplet | 4H |
| =CH (cis) | 8.12 | Doublet | 1H |
Mass Spectrometry
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Molecular Ion Peak: m/z 327 [M]⁺.
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Fragmentation: Loss of Br (m/z 248) and dimethylamino group (m/z 270) .
Reactivity and Derivative Synthesis
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under SNAr conditions:
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Reagents: Piperidine, K₂CO₃.
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Solvent: DMF, 80°C, 12 hours.
Example Product: 2-(2-Piperidinophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile.
Cycloaddition Reactions
The acrylonitrile moiety participates in [3+2] cycloadditions with azides to form tetrazoles:
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Conditions: Cu(I) catalysis, 60°C, 24 hours.
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